![molecular formula C17H17NO B8025517 (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8025517.png)
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one
Übersicht
Beschreibung
“(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a biphenyl group, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the biphenyl group. The stereochemistry at the chiral center would be determined by the “(S)” configuration .Chemical Reactions Analysis
Pyrrolidin-2-ones can participate in a variety of chemical reactions, including those involving the carbonyl group or the ring nitrogen. Biphenyls can undergo electrophilic aromatic substitution and other reactions typical of aromatic rings .Zukünftige Richtungen
The study of novel pyrrolidin-2-one derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often investigated for their potential therapeutic effects . Future research could involve the synthesis of this compound, the investigation of its properties, and the exploration of its potential biological activity.
Eigenschaften
IUPAC Name |
(5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBIWLIICMUXJK-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


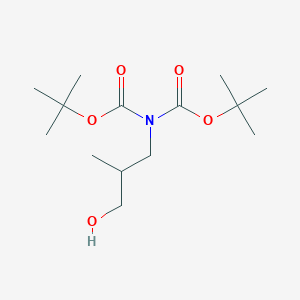


![Ethyl 6-(((5-fluoro-2-hydroxyphenyl)(phenyl)methyl)amino)-1,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8025465.png)
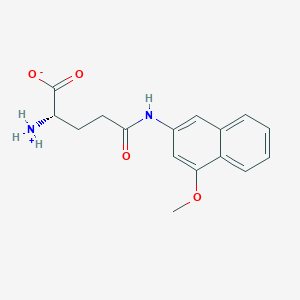
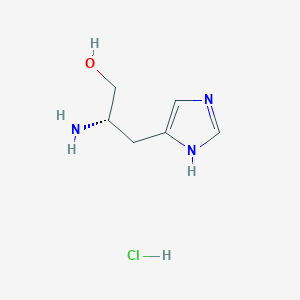
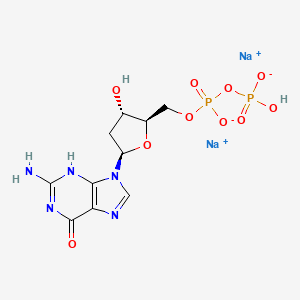
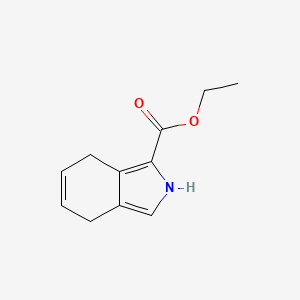
![Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)
![9-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B8025522.png)
![5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8025526.png)
![tert-butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8025531.png)
![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8025532.png)